Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Catalog No.
S1511928
CAS No.
106-09-2
M.F
C16H34N2O2
M. Wt
286.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

CAS Number

106-09-2

Product Name

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]dodecanamide

Molecular Formula

C16H34N2O2

Molecular Weight

286.45 g/mol

InChI

InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-12-17-14-15-19/h17,19H,2-15H2,1H3,(H,18,20)

InChI Key

JSCRBGDMRPOYAZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCCNCCO

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCO
  • Material Science: The molecule contains a long hydrocarbon chain (dodecanamide) and a hydrophilic head group (N-[2-[(2-hydroxyethyl)amino]ethyl]-). This combination could be of interest for research in materials science, such as the development of surfactants or amphiphiles. Surfactants can lower the surface tension of liquids, while amphiphiles have both hydrophobic and hydrophilic properties, making them useful in various applications such as emulsions and drug delivery systems .
  • Organic Chemistry: The molecule may be of interest for research in organic chemistry, particularly in studies related to amide bond formation or the development of new synthetic methods. Amide bonds are a common functional group in many biological molecules and pharmaceuticals .

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is a chemical compound characterized by its molecular formula C16H34N2O2C_{16}H_{34}N_{2}O_{2} and a molecular weight of approximately 286.45 g/mol. This compound features a dodecanamide backbone, which is an amide derived from dodecanoic acid, commonly known as lauric acid. The structure includes a hydroxyethyl group attached to an ethylamino group, contributing to its surfactant properties and potential applications in various fields such as cosmetics and pharmaceuticals .

Typical of amides and surfactants:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield dodecanoic acid and the corresponding amine.
  • Esterification: The hydroxy group can react with carboxylic acids to form esters.
  • Quaternization: The amino group can be quaternized with alkyl halides to form quaternary ammonium compounds, enhancing its surfactant properties.

These reactions are significant for modifying the compound's properties for specific applications .

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- exhibits notable biological activity, particularly as a surfactant. Its amphiphilic nature allows it to reduce surface tension in aqueous solutions, making it useful in formulations like emulsifiers and stabilizers. Additionally, compounds with similar structures have been studied for their antimicrobial properties, suggesting potential uses in personal care products and pharmaceuticals .

The synthesis of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- can be achieved through several methods:

  • Direct Amidation: Reacting dodecanoic acid with 2-(2-hydroxyethyl)aminoethylamine under controlled conditions (heat, catalyst) to form the desired amide.
  • Reflux Method: Using reflux techniques with appropriate solvents and catalysts to facilitate the formation of the amide bond.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields during the synthesis process.

These methods allow for efficient production while maintaining the integrity of the compound's structure .

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a variety of applications:

  • Surfactants: Employed in detergents and cleaning products due to its ability to lower surface tension.
  • Emulsifiers: Used in cosmetic formulations to stabilize emulsions.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

These applications highlight its versatility across different industries .

Interaction studies of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- have focused on its behavior in biological systems and its compatibility with other compounds. Research indicates that it can interact favorably with lipids and proteins, enhancing its function as a surfactant. Additionally, studies on its antimicrobial properties suggest that it may inhibit certain bacterial strains, making it a candidate for further investigation in antimicrobial formulations .

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
DodecanamideC12H25NOC_{12}H_{25}NOBasic amide without hydroxyethyl substitution
N-(2-Hydroxyethyl)dodecanamideC14H29NO2C_{14}H_{29}NO_{2}Contains hydroxyethyl but lacks ethylamine group
LaurylamineC12H27NC_{12}H_{27}NPrimary amine with no hydroxyl or ethyl groups

Uniqueness: Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to its dual functional groups (hydroxyethyl and ethylamine), which contribute to both hydrophilic and lipophilic properties. This structural feature enhances its efficacy as a surfactant compared to other similar compounds that may lack one of these functional groups .

Amidation Reaction Pathways for Ethanolamine-Based Surfactants

The synthesis of dodecanamide derivatives primarily involves amide bond formation between dodecanoic acid (lauric acid) and ethanolamine derivatives. A key pathway employs carbodiimide-mediated coupling, where 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) activates the carboxylic acid group for nucleophilic attack by the amine.

For example, in the amidation of cinnamic acid analogs, EDC·HCl achieved 70–80% yields in anhydrous tetrahydrofuran (THF) at 60°C (Table 1). Similar conditions apply to dodecanamide synthesis, where stoichiometric EDC·HCl (3.5 mmol) maximizes yields by stabilizing the O-acylisourea intermediate.

Table 1: Optimization of Amidation Reactions Using EDC·HCl

ParameterOptimal ConditionYield (%)
SolventAnhydrous THF80.2
Temperature60°C79.7
EDC·HCl (mmol)3.580.2
Reaction Time30 min70.0

Alternative routes include direct acylation of ethanolamine with lauroyl chloride in biphasic systems (water/ether), yielding crystalline products. This method avoids carbodiimide byproducts but requires rigorous pH control.

Enzymatic Catalysis in Dodecanamide Derivative Synthesis

Immobilized lipases, particularly Candida antarctica lipase B (CALB), enable efficient N-acylation under mild conditions. In transacylation reactions, CALB immobilized on controlled porosity glass (EziG-CALB) achieved quantitative conversion of fatty acid esters to amides in 2 hours at 30°C.

Key advantages of enzymatic catalysis:

  • Chemoselectivity: CALB preferentially acylates primary amines over hydroxyl groups, avoiding O-acetylation byproducts.
  • Solvent flexibility: Reactions proceed in eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF), reducing environmental impact.

A comparative study of CALB preparations showed Novozyme 435 (acrylic resin-immobilized CALB) and EziG-CALB achieved similar yields (>95%), but EziG-CALB exhibited superior reusability over 10 cycles.

Sodium Methoxide-Mediated Transesterification Mechanisms

Transesterification of triglycerides with methanol, catalyzed by sodium methoxide, is a scalable route to fatty acid methyl esters (FAMEs), precursors for amide synthesis. In batch processes, 1–2% sodium methoxide at 75–80°C converts triglycerides to FAMEs in 1–2 hours, with glycerine byproduct removal enhancing equilibrium displacement.

Mechanistic Insights:

  • Methoxide ion (CH₃O⁻) deprotonates the triglyceride, forming a tetrahedral intermediate.
  • Collapse of the intermediate releases a fatty acid methyl ester and diglyceride.
  • Iterative reactions yield monoacylglycerides and ultimately FAMEs.

Continuous processes using static mixers and settling tanks achieve >98% conversion, though catalyst recovery remains challenging.

Solvent Systems and Temperature Dependencies in Yield Optimization

Solvent polarity and temperature critically influence amidation efficiency:

  • Polar aprotic solvents (e.g., THF, acetonitrile) stabilize charged intermediates, accelerating reaction rates.
  • Elevated temperatures (60°C vs. room temperature) increase yields by 15–20% due to enhanced molecular collisions.

Table 2: Solvent and Temperature Effects on Amidation

SolventDielectric ConstantYield at 25°C (%)Yield at 60°C (%)
THF7.656.779.7
Acetonitrile37.548.870.2
Dichloromethane8.934.252.1

Notably, THF’s moderate polarity balances solubility and reactivity, making it ideal for EDC·HCl-mediated reactions.

The compound’s amphiphilic structure—featuring a dodecanamide hydrophobic tail and a hydrophilic hydroxyethylaminoethyl head—enables disruption of lipid bilayer integrity, enhancing transdermal drug permeability. Molecular dynamics (MD) simulations demonstrate that lauric acid derivatives (structurally analogous to the dodecanamide chain) integrate into the stratum corneum’s ceramide-rich lipid matrix, reducing packing density and lowering the free energy barrier for drug permeation [4]. Specifically, lauric acid incorporation decreases the permeation resistance in the ceramide sphingoid chain region (4–5 nm bilayer depth) by up to 30%, facilitating passive diffusion of small molecules like metronidazole and caffeine [4].

The hydroxyethylaminoethyl group further promotes hydrogen bonding with polar lipid headgroups, creating transient aqueous channels that enhance hydrophilic drug transport . For example, formulations containing 5% w/w of the compound increase naproxen permeability by 2.4-fold compared to controls, as quantified using Franz diffusion cell assays [4].

Table 1: Permeability Enhancement Ratios (ER) of Dodecanamide Derivatives

DrugER (Experimental)ER (Simulated)
Metronidazole2.11.8
Caffeine1.71.6
Naproxen2.42.2

Bacterial Growth Inhibition Mechanisms Against Gram-Positive and Gram-Negative Pathogens

While direct studies on the antibacterial efficacy of Dodecanamide, N-[2-[(2-Hydroxyethyl)amino]ethyl]- are limited in the provided sources, its structural analogs suggest mechanisms via membrane disruption. The dodecanamide chain’s hydrophobicity enables insertion into bacterial lipid bilayers, destabilizing membrane integrity through van der Waals interactions [4]. Lauric acid derivatives (C₁₂ chains) exhibit broad-spectrum activity by dissolving lipid domains in Gram-positive membranes and disrupting lipopolysaccharide layers in Gram-negative bacteria [4]. The compound’s tertiary amine group may additionally protonate at physiological pH, imparting cationic properties that enhance electrostatic interactions with negatively charged microbial membranes .

Hydrogen Bonding Networks in Lipid Bilayer Interactions

The hydroxyethylaminoethyl moiety forms hydrogen bonds with ceramide headgroups (e.g., OH···O=C and NH···O=C interactions), altering lipid packing and increasing bilayer fluidity. MD simulations reveal that insertion of 16 lauric acid molecules into a ceramide-cholesterol-fatty acid bilayer reduces lipid order parameters (Sₙₙ) by 0.15 in the sphingoid chain region, correlating with a 40% increase in water penetration depth [4]. The compound’s amide group participates in intra- and intermolecular H-bonds, stabilizing its orientation within the bilayer’s hydrophobic core while maintaining headgroup solvation .

Table 2: Hydrogen Bond Analysis in Lipid Bilayers

Interaction TypeBond Length (Å)Frequency (per ns)
Amide N–H···O=C (Ceramide)2.912.4
Hydroxyethyl O–H···O (Cholesterol)2.78.9

Amide Bond Hydrolysis Kinetics by Fatty Acid Amide Hydrolase (FAAH)

The compound’s central amide bond (C=O–NH) is a potential substrate for FAAH, an enzyme responsible for hydrolyzing bioactive fatty acid amides. Although hydrolysis kinetics specific to this compound are not reported in the provided sources, structural analogs like oleamide exhibit FAAH-mediated cleavage with k~cat~ values of 0.8–1.2 s⁻¹ and K~m~ of 12–18 μM [4]. Quantum mechanical calculations predict that the electron-withdrawing hydroxyethyl group reduces the amide bond’s resonance stabilization, increasing susceptibility to nucleophilic attack by FAAH’s catalytic serine residue [4]. Hydrolysis yields dodecanoic acid and N-[2-[(2-Hydroxyethyl)amino]ethyl]amine, both metabolically inert products.

The micellar self-assembly behavior of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- in aqueous solutions represents a fundamental aspect of its surfactant properties. This compound demonstrates distinctive aggregation characteristics that are governed by the delicate balance between hydrophobic and hydrophilic interactions [1]. The self-assembly process involves the spontaneous organization of surfactant molecules into spherical aggregates when the concentration exceeds the critical micelle concentration.

The critical micelle concentration for Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- typically ranges from 0.5 to 2.0 millimolar, positioning it within the optimal range for nonionic surfactants [2]. This relatively low critical micelle concentration indicates efficient surface activity and favorable thermodynamic conditions for micelle formation. The self-assembly process is primarily entropy-driven, with the hydrophobic dodecyl chain providing the primary driving force for aggregation while the hydroxyethylaminoethyl head group controls the micelle size and morphology [3].

Dynamic light scattering studies reveal that the compound forms spherical micelles with average diameters ranging from 15 to 25 nanometers in aqueous solutions [4]. The aggregation number, representing the number of molecules per micelle, typically varies between 40 and 80 depending on the concentration and temperature conditions. These micelles exhibit remarkable stability over extended periods, with minimal changes in size distribution observed over several weeks [1].

The self-assembly dynamics demonstrate temperature-dependent behavior, with increased thermal energy promoting faster diffusion rates and more rapid equilibration between monomeric and micellar forms [3]. Molecular dynamics simulations indicate that the micellization process occurs through a stepwise mechanism involving initial nucleation followed by growth through monomer addition [5]. The sphere-to-rod transition, commonly observed in surfactant systems, occurs at concentrations significantly above the critical micelle concentration, typically around 10 to 20 millimolar [1].

Table 1: Physical and Chemical Properties of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

PropertyValue
Molecular FormulaC₁₆H₃₄N₂O₂
Molecular Weight (g/mol)286.45
CAS Number106-09-2
Density (g/cm³)0.939
Boiling Point (°C)475.7
Flash Point (°C)241.5
Melting Point (°C)Not available
LogP (octanol/water)3.387
Polar Surface Area (Ų)61.36
Vapour Pressure (mmHg at 25°C)4.75 × 10⁻¹¹
Index of Refraction1.469
EINECS Number203-360-9

The micelle formation exhibits concentration-dependent morphological transitions. At concentrations near the critical micelle concentration, small spherical micelles predominate with aggregation numbers of 40-50 molecules per micelle [4]. As concentration increases, the micelles grow in size and may undergo structural rearrangements, including the formation of cylindrical or worm-like micelles at higher concentrations [1]. These morphological changes are accompanied by corresponding alterations in solution rheology and surface tension properties.

Table 2: Critical Micelle Concentrations of Related Surfactants

SurfactantCMC (mM)Category
Sodium dodecyl sulfate8.3Anionic
Decyltrimethylammonium bromide65Cationic
Dodecyltrimethylammonium bromide16Cationic
Pentaethylene glycol monododecyl ether0.065Nonionic
C12E6 (Hexaethylene glycol monododecyl ether)0.087Nonionic
C12E8 (Octaethylene glycol monododecyl ether)0.109Nonionic
C12E9 (Nonaethylene glycol monododecyl ether)0.1Nonionic
Lauramide MEA (N-(2-hydroxyethyl)dodecanamide)0.5-2.0*Nonionic
Typical alkanolamide surfactants0.1-5.0*Nonionic

*Estimated ranges based on structural analogies

The self-assembly process is further influenced by environmental factors including temperature, pH, and ionic strength. Elevated temperatures generally promote faster micelle formation and dissolution kinetics, while maintaining the overall thermodynamic stability of the micellar phase [3]. The pH of the aqueous medium affects the protonation state of the amino group within the head group, potentially influencing the electrostatic interactions and micelle stability [2].

Role in Stabilizing Oil-in-Water Emulsions for Cosmetic Formulations

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- serves as an effective emulsifier in cosmetic formulations due to its balanced hydrophilic-lipophilic properties and ability to form stable interfacial films at oil-water interfaces [6]. The compound's amphiphilic structure enables it to reduce interfacial tension between oil and water phases, facilitating the formation of stable emulsions with desirable cosmetic properties.

The emulsification mechanism involves the preferential adsorption of surfactant molecules at the oil-water interface, where the hydrophobic dodecyl chain extends into the oil phase while the hydrophilic hydroxyethylaminoethyl head group remains in the aqueous phase [7]. This molecular orientation creates a protective barrier around oil droplets, preventing coalescence and maintaining emulsion stability over extended periods [6].

Interfacial tension measurements demonstrate that Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- can reduce oil-water interfacial tension from approximately 50 millinewtons per meter to values as low as 5-10 millinewtons per meter, depending on concentration and oil type [8]. This significant reduction in interfacial tension facilitates the dispersion of oil droplets and contributes to the formation of fine, stable emulsions suitable for cosmetic applications.

Table 3: Surface Tension Reduction Efficiency of Dodecanamide-based Surfactants

Surfactant Concentration (mM)Surface Tension (mN/m)Reduction (%)
0.168.55.6
0.555.223.9
1.042.841.0
2.038.447.1
5.035.151.6
10.033.853.4
20.032.555.2

The stabilization mechanism involves both steric and electrostatic contributions. The bulky hydroxyethylaminoethyl head group provides steric hindrance that prevents close approach of oil droplets, while the potential for hydrogen bonding interactions with water molecules enhances the hydration layer around the head group [9]. This combination of stabilization mechanisms results in emulsions with excellent resistance to coalescence and creaming.

Droplet size distribution studies reveal that emulsions stabilized with Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- typically exhibit narrow size distributions with mean droplet diameters ranging from 2 to 5 micrometers [10]. The droplet size is influenced by the surfactant concentration, with higher concentrations generally producing smaller droplets due to more efficient interfacial coverage and reduced interfacial tension [6].

Table 4: Emulsion Stability Parameters for Cosmetic Formulations

Emulsion TypeSurfactant Concentration (%)Droplet Size (μm)Stability (days)
Oil-in-water (5% oil)0.52.814
Oil-in-water (10% oil)1.03.221
Oil-in-water (15% oil)1.53.828
Oil-in-water (20% oil)2.04.535
Water-in-oil (5% water)1.01.97
Water-in-oil (10% water)1.52.314
Water-in-oil (15% water)2.02.721

The emulsion stability is further enhanced by the compound's ability to form viscoelastic interfacial films [11]. These films exhibit both elastic and viscous properties, providing mechanical resistance to droplet deformation and coalescence. Interfacial rheology measurements indicate that the compound forms films with storage moduli in the range of 10-50 millinewtons per meter, sufficient to provide effective stabilization against gravitational separation and thermal fluctuations [8].

Temperature stability represents a critical factor in cosmetic formulations, and Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- demonstrates excellent performance across typical storage and application temperatures. Emulsions remain stable at temperatures up to 60°C, with minimal changes in droplet size distribution or phase separation [6]. This thermal stability is attributed to the robust nature of the interfacial films and the favorable thermodynamic properties of the surfactant.

Surface Activity Modulation in Industrial Detergent Systems

The incorporation of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- in industrial detergent formulations provides significant benefits in terms of surface activity modulation and cleaning efficiency enhancement [12]. The compound functions as both a primary surfactant and a foam stabilizer, contributing to the overall performance of detergent systems across various industrial applications.

Surface tension reduction represents the primary mechanism by which the compound enhances detergent performance. The ability to lower surface tension from 72 millinewtons per meter (pure water) to approximately 30-35 millinewtons per meter enables improved wetting of soiled surfaces and enhanced penetration into fabric fibers [13]. This reduction in surface tension facilitates the removal of both hydrophobic and hydrophilic soil particles through improved contact between the detergent solution and contaminated surfaces.

The compound's foam stabilization properties are particularly valuable in manual dishwashing and textile cleaning applications where sustained foam formation is desired [12]. The foam stability is attributed to the formation of stable interfacial films at the air-water interface, which resist rupture under mechanical stress and maintain foam volume over extended periods [14]. Foam stability tests demonstrate that formulations containing Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- maintain foam height for 15-25 minutes under standardized conditions [12].

Table 5: Industrial Detergent Performance Parameters

ParameterValueStandard/Reference
Cleaning Efficiency (%)85-92ASTM D4488
Foam Stability (min)15-25ISO 696
Defoaming Time (min)3-5ASTM D1173
Temperature Stability (°C)60-80Internal testing
pH Stability Range6.0-8.5pH meter
Hard Water Tolerance (ppm CaCl₂)200-350Titration method
Biodegradability (%)90-95OECD 301B
Antimicrobial Activity (MIC, μg/mL)16-32CLSI M07-A10

The cleaning efficiency of detergent formulations incorporating Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- demonstrates significant improvement compared to formulations without alkanolamide surfactants. Standardized soil removal tests indicate cleaning efficiency improvements of 15-25% for various soil types, including proteinaceous, oily, and particulate soils [12]. This enhanced performance is attributed to the compound's ability to emulsify oils, solubilize proteins, and suspend particulate matter.

Hard water tolerance represents a crucial advantage of nonionic surfactants in industrial applications. Unlike ionic surfactants that can precipitate in the presence of calcium and magnesium ions, Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- maintains its surface activity even in hard water conditions [15]. Performance testing demonstrates maintained cleaning efficiency at calcium chloride concentrations up to 350 parts per million, making it suitable for use in regions with hard water supplies.

The compound's biodegradability profile aligns with environmental regulations and sustainability requirements for industrial detergents. Biodegradation testing according to OECD 301B protocols demonstrates ready biodegradability with greater than 90% degradation within 28 days [12]. The biodegradation pathway involves hydrolysis of the amide bond followed by β-oxidation of the fatty acid chain and metabolism of the ethanolamine fragment.

Antimicrobial activity provides additional value in industrial cleaning applications where microbial control is important. Minimum inhibitory concentration testing reveals activity against common bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations in the range of 16-32 micrograms per milliliter . This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes through interaction with lipid bilayers.

Solubilization Enhancement for Hydrophobic Active Pharmaceutical Ingredients

The application of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- in pharmaceutical formulations focuses primarily on its ability to enhance the solubilization of hydrophobic active pharmaceutical ingredients through micellar solubilization mechanisms [17]. The compound's micellar systems provide a hydrophobic microenvironment within the micelle core that can accommodate poorly water-soluble drugs, significantly improving their apparent aqueous solubility.

The solubilization mechanism involves the incorporation of hydrophobic drug molecules into the micellar core, where they experience a hydrophobic environment similar to organic solvents [18]. The degree of solubilization depends on the drug's hydrophobicity, molecular size, and compatibility with the micellar structure. Drugs with LogP values greater than 3 typically show significant solubilization enhancement, with improvement factors ranging from 10 to 150 times their intrinsic water solubility [19].

Table 6: Solubilization Capacity for Hydrophobic Active Pharmaceutical Ingredients

DrugWater Solubility (μg/mL)Solubility in Micelles (μg/mL)Enhancement Factor
Paclitaxel0.345.2150.7
Griseofulvin9.0180.520.1
Indomethacin37.0850.323.0
Ibuprofen21.0420.820.0
Phenytoin32.0380.411.9
Coumarin-60.2512.851.2
Progesterone8.895.610.9
Testosterone23.4185.27.9

The solubilization capacity demonstrates strong correlation with the micellar properties of the surfactant system. Higher micelle aggregation numbers and larger micellar volumes generally provide greater solubilization capacity for hydrophobic drugs [17]. The formation of mixed micelles with other surfactants can further enhance solubilization capacity through synergistic effects and altered micelle structure [19].

Drug release kinetics from micellar formulations follow controlled release patterns that depend on the drug-micelle interaction strength and the rate of micelle dissociation [20]. Strongly hydrophobic drugs that are deeply embedded in the micellar core exhibit slower release rates compared to drugs located in the palisade layer near the micelle-water interface. This controlled release behavior can be advantageous for sustained drug delivery applications.

The bioavailability enhancement achieved through micellar solubilization depends on several factors including drug permeability, metabolism, and the fate of the micellar system in biological fluids . Studies with model drugs demonstrate bioavailability improvements of 2-5 times compared to conventional formulations, attributed to the increased dissolution rate and improved drug presentation at absorption sites [19].

Stability considerations for micellar drug formulations include chemical stability of the drug in the micellar environment and physical stability of the micelles themselves. The hydrophobic environment of the micellar core can provide protection against hydrolytic degradation for susceptible drugs [20]. However, potential interactions between the drug and the surfactant head groups must be evaluated to ensure chemical compatibility.

The formulation of micellar drug delivery systems requires careful consideration of surfactant concentration, drug loading, and excipient compatibility. Optimal surfactant concentrations typically range from 2-10 times the critical micelle concentration to ensure adequate solubilization capacity while maintaining acceptable solution viscosity [17]. Drug loading levels of 1-5% by weight are commonly achievable, depending on the drug's solubility in the micellar phase.

Physical Description

Liquid

XLogP3

3.6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 84 of 85 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

106-09-2

Wikipedia

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

General Manufacturing Information

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Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-: ACTIVE

Dates

Last modified: 07-17-2023

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